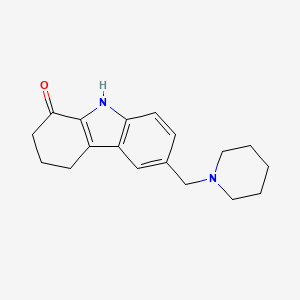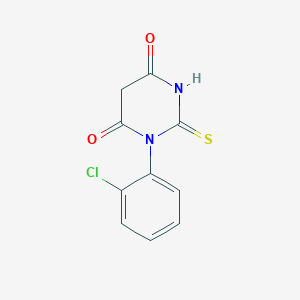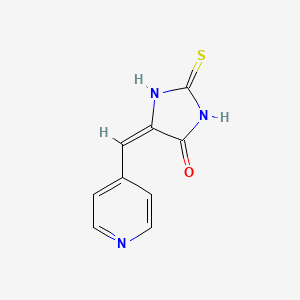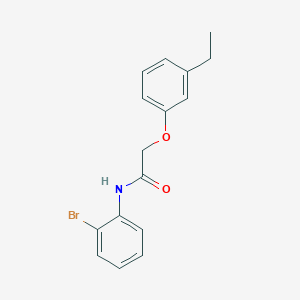![molecular formula C20H21NO2 B5676757 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B5676757.png)
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25I-NBOMe is a potent partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its psychedelic effects. However, its use has also been associated with several adverse effects, including seizures, psychosis, and even death.
作用機序
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone is a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is primarily located in the central nervous system and is responsible for mediating the hallucinogenic effects of psychedelic drugs. When this compound binds to the 5-HT2A receptor, it activates the receptor and produces a cascade of downstream effects, including increased dopamine release and changes in neuronal activity in the prefrontal cortex.
Biochemical and physiological effects:
The effects of this compound on the body are primarily mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects, including altered perception, mood, and thought processes. Physiological effects of the drug may include increased heart rate, blood pressure, and body temperature. The long-term effects of this compound use are not well understood, but may include changes in brain structure and function.
実験室実験の利点と制限
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has several advantages for use in laboratory experiments. It is a potent partial agonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in mediating the effects of psychedelic drugs. However, the use of this compound in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of researchers and study participants.
将来の方向性
Future research on 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone may focus on several areas, including the development of safer and more effective psychedelic drugs, the investigation of the long-term effects of this compound use, and the exploration of the potential therapeutic applications of psychedelic drugs. Additionally, research may focus on identifying the mechanisms of action of this compound and other psychedelic drugs, and the potential for these drugs to treat a range of psychiatric disorders, including depression, anxiety, and addiction.
Conclusion:
This compound is a synthetic psychedelic drug that has gained popularity as a recreational drug in recent years. However, its use has also been associated with several adverse effects, including seizures, psychosis, and even death. Despite these risks, this compound has been used in several scientific studies to investigate the mechanisms of action of psychedelic drugs, and may have potential therapeutic applications in the future. Further research is needed to fully understand the effects of this compound on the body and brain, and to develop safer and more effective psychedelic drugs.
合成法
The synthesis of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone involves a multi-step process that begins with the reaction of 2-methyl-3,4-methylenedioxyphenyl-2-propanone with 2-phenylethylamine to form the intermediate 2-methyl-3,4-methylenedioxyphenyl-1-(2-phenylethyl)amino propane. This intermediate is then reacted with 5-methoxy-2-iodobenzaldehyde to form the final product, this compound.
科学的研究の応用
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has been used in several scientific studies to investigate the mechanisms of action of psychedelic drugs. In one study, researchers used this compound to investigate the role of the 5-HT2A receptor in mediating the effects of psychedelic drugs. The study found that this compound produced similar effects to other psychedelic drugs, such as LSD and psilocybin, and that these effects were mediated by the 5-HT2A receptor.
特性
IUPAC Name |
1-[5-methoxy-2-methyl-1-(2-phenylethyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-20(15(2)22)18-13-17(23-3)9-10-19(18)21(14)12-11-16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMUYKQZCXSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)
![8-(3-chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676684.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)
![4-[4-(trifluoromethyl)benzyl]morpholine](/img/structure/B5676717.png)
![2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5676723.png)
![7-methyl-2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5676728.png)
![N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)


![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
